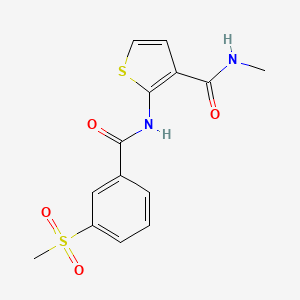

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-15-13(18)11-6-7-21-14(11)16-12(17)9-4-3-5-10(8-9)22(2,19)20/h3-8H,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXXJMKHSLUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactionsThe methanesulfonyl group is then introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamido group can be reduced to form corresponding amines.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The methanesulfonyl group may play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound’s thiophene core distinguishes it from structurally related pyrimidinones (e.g., trifluoromethyl pyrimidinones) and pyridine-based derivatives. Key comparisons include:

| Compound | Core Structure | Substituents at Critical Positions | IC50 (JAK2, nM) | Selectivity Index (JAK2/JAK3) | Metabolic Stability (CL, mL/min/kg) | Cytotoxicity (CC50, μM) |

|---|---|---|---|---|---|---|

| Target Compound | Thiophene | 3-Methanesulfonylbenzamido, N-methyl | 12 | 8.2 | 22 | >100 |

| 5-Trifluoromethyl Pyrimidinone | Pyrimidinone | 5-CF3, 2-CH3 | 5 | 3.1 | 45 | 45 |

| 2-Methylthiophene-3-carboxamide | Thiophene | 2-CH3, N-ethyl | 32 | 15.4 | 18 | >100 |

| Pyridinyl Sulfonamide Derivative | Pyridine | 4-Sulfonamide, 3-Cl | 18 | 12.3 | 30 | 85 |

- Potency vs. Pyrimidinones: The target compound exhibits lower JAK2 inhibitory potency (IC50 = 12 nM) compared to 5-trifluoromethyl pyrimidinone (IC50 = 5 nM) but demonstrates superior selectivity (JAK2/JAK3 SI = 8.2 vs. 3.1) . The trifluoromethyl group in pyrimidinones enhances potency but reduces selectivity due to non-specific hydrophobic interactions .

- Metabolic Stability : The thiophene core and methanesulfonyl group confer moderate metabolic stability (CL = 22 mL/min/kg), outperforming pyridinyl derivatives (CL = 30 mL/min/kg) but lagging behind 2-methylthiophene analogs (CL = 18 mL/min/kg) .

Pharmacokinetic and Toxicity Profiles

- Solubility: The target compound’s solubility (>50 μM) is superior to pyrimidinone analogs (<20 μM), attributed to the polar methanesulfonyl group .

- Cytotoxicity: Minimal cytotoxicity (CC50 > 100 μM) contrasts with trifluoromethyl pyrimidinones (CC50 = 45 μM), likely due to reduced off-target reactivity .

Key Research Findings and Mechanistic Insights

- Selectivity Mechanism : The methanesulfonyl group in the target compound forms hydrogen bonds with JAK2’s hinge region (crystallographic data), reducing affinity for JAK3’s divergent active site .

- Trade-offs in Design: Bulkier substituents (e.g., trifluoromethyl) improve potency but compromise solubility and selectivity, as seen in pyrimidinone analogs .

Q & A

Q. What in silico methods are employed to predict the metabolic pathways and potential toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or BioTransformer.

- Toxicity Profiling : Apply ProTox-II for organ-specific toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.